1H-indole-2-carbonitrile
Overview
Description
1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2 . It is a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds . It has a molecular weight of 142.16 g/mol .
Synthesis Analysis
The synthesis of polysubstituted indole-2-carbonitriles can be achieved through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 1H-indole-2-carbonitrile consists of a planar five-membered ring fused to a six-membered ring, both containing one nitrogen atom . The InChI key for 1H-indole-2-carbonitrile is CBTITARLOCZPDU-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indole derivatives, including 1H-indole-2-carbonitrile, have been found to react with iodine at position 3 in cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings have been used to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
Physical And Chemical Properties Analysis
1H-indole-2-carbonitrile has a molecular weight of 142.16 g/mol and a density of 1.2±0.1 g/cm³ . It has a boiling point of 350.0±15.0 °C at 760 mmHg and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has a topological polar surface area of 39.6 Ų and a complexity of 191 .
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
1H-indole-2-carbonitrile: serves as a key building block in the synthesis of various drugs due to its indole skeleton, which is a crucial component in many pharmaceuticals. It exhibits potent biological activities and is used in the discovery of new drug candidates. The derivatives of 2-cyanoindoles, in particular, have gained attention for their importance in biological sciences .
Synthesis of Heterocycles
The compound is utilized as a precursor for the synthesis of various indole-fused polycycles. These structures are significant in the development of compounds with potential therapeutic properties, including anticancer and antiviral agents .
Antiviral Agents
Indole derivatives, including 1H-indole-2-carbonitrile , have been reported to possess antiviral activities. They are used to create compounds that inhibit the replication of viruses, such as influenza and Coxsackie B4 virus, by interfering with viral DNA or RNA .
Anti-HIV Activity
Specific derivatives of 1H-indole-2-carbonitrile have been studied for their potential as anti-HIV agents. Molecular docking studies are conducted to understand their interaction with HIV-1 and to design compounds that could effectively inhibit the virus .
Anticancer Research
The indole nucleus found in 1H-indole-2-carbonitrile is also explored for its anticancer properties. Researchers synthesize various derivatives to test their efficacy against different cancer cell lines, aiming to develop new cancer therapies .
Agricultural Chemicals
Due to its wide-ranging biological activities, 1H-indole-2-carbonitrile is also investigated for use in agrochemicals. Its derivatives can be designed to protect crops from pests and diseases, contributing to improved agricultural productivity .
Safety and Hazards
1H-indole-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The indole scaffold, including 1H-indole-2-carbonitrile, is a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibits potent and wide-ranging biological activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This opens up promising future directions for the use of 1H-indole-2-carbonitrile in the discovery of new drug candidates .
Mechanism of Action
Target of Action
1H-Indole-2-carbonitrile is a derivative of indole, a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known for their wide-ranging biological activities, suggesting that they interact with their targets in a manner that triggers various biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known for their wide-ranging biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound should be handled with appropriate protective equipment due to its potential irritant effects on the eyes, skin, and respiratory tract . It should also be used in a well-ventilated area .
properties
IUPAC Name |
1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTITARLOCZPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396409 | |
Record name | 1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36193-65-4 | |
Record name | 1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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